

# An In-depth Technical Guide to the Physiological Effects of Tflr-NH2(tfa)

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## Compound of Interest

Compound Name: Tflr-NH2(tfa)

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## Introduction

Tflr-NH2, a synthetic peptide amide, is a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a myriad of physiological and pathological processes.[1][2][3][4][5] This document provides a comprehensive overview of the physiological effects of Tflr-NH2, with a particular focus on its trifluoroacetate (TFA) salt form, which is common in commercially available synthetic peptides.[1] The trifluoroacetic acid used during peptide synthesis can have its own biological effects, which are important to consider in experimental design.[1] This guide consolidates key quantitative data, detailed experimental protocols, and signaling pathways to serve as a valuable resource for researchers in the field.

## Core Mechanism of Action

Tflr-NH2 acts as a selective agonist of PAR1, mimicking the action of endogenous activators like thrombin.[6] It binds to the receptor and induces a conformational change that triggers downstream signaling cascades. The half-maximal effective concentration (EC50) for Tflr-NH2 in activating PAR1 has been determined to be 1.9  $\mu\text{M}$ . [1][2][3][4][5][7]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of Tflr-NH2.

Table 1: In Vitro Efficacy and Potency

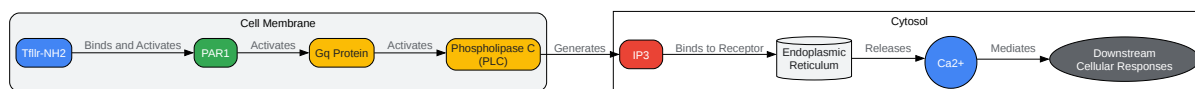
Parameter	Value	Cell/Tissue Type	Effect	Reference
EC50	1.9 $\mu$ M	Various	PAR1 Agonist Activity	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Maximal $[Ca^{2+}]_i$ Increase	196.5 $\pm$ 20.4 nM	Neurons	Intracellular Calcium Mobilization	<a href="#">[2]</a> <a href="#">[7]</a>
TFp-NH2 Contraction	3-50 $\mu$ M	Rat Duodenal Smooth Muscle	Contraction	<a href="#">[2]</a> <a href="#">[7]</a>
TFp-NH2 Relaxation	0.3-50 $\mu$ M	Rat Duodenal Smooth Muscle	Relaxation	<a href="#">[2]</a> <a href="#">[7]</a>
Mean Maximal Inhibition (MMI)	61.50% (at $10^{-6}$ M)	Human Umbilical Artery	Vasodilation	<a href="#">[6]</a>
Spontaneous EPSC Frequency Increase	EC50 = 0.32 $\mu$ M	Rat Substantia Gelatinosa Neurons	Increased Glutamate Release	<a href="#">[8]</a>

Table 2: In Vivo Effects

Animal Model	Dosage	Administration Route	Observed Effect	Reference
Mice	3 $\mu$ mol/kg	Intravenous (tail vein)	2-8 fold increase in Evans blue extravasation in various tissues	[2][7][9]
Rats	Not Specified	Intra-paw injection	Marked and sustained edema	[2][3][7]
Rats	Not Specified	Not Specified	Attenuation of carrageenan-induced hyperalgesia	[9]

## Signaling Pathways

The primary signaling pathway initiated by Tflr-NH2 is the activation of PAR1, leading to a cascade of intracellular events.



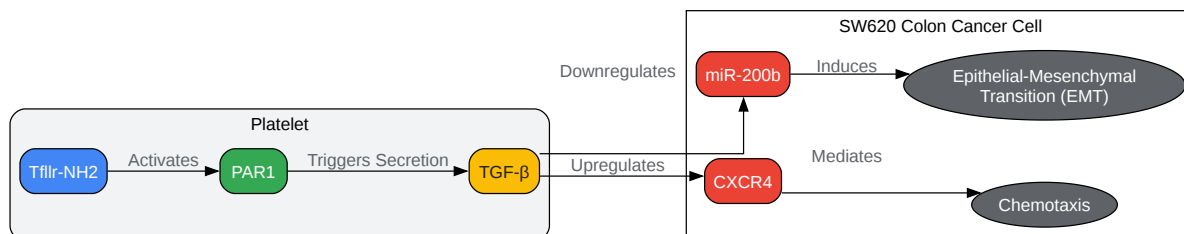
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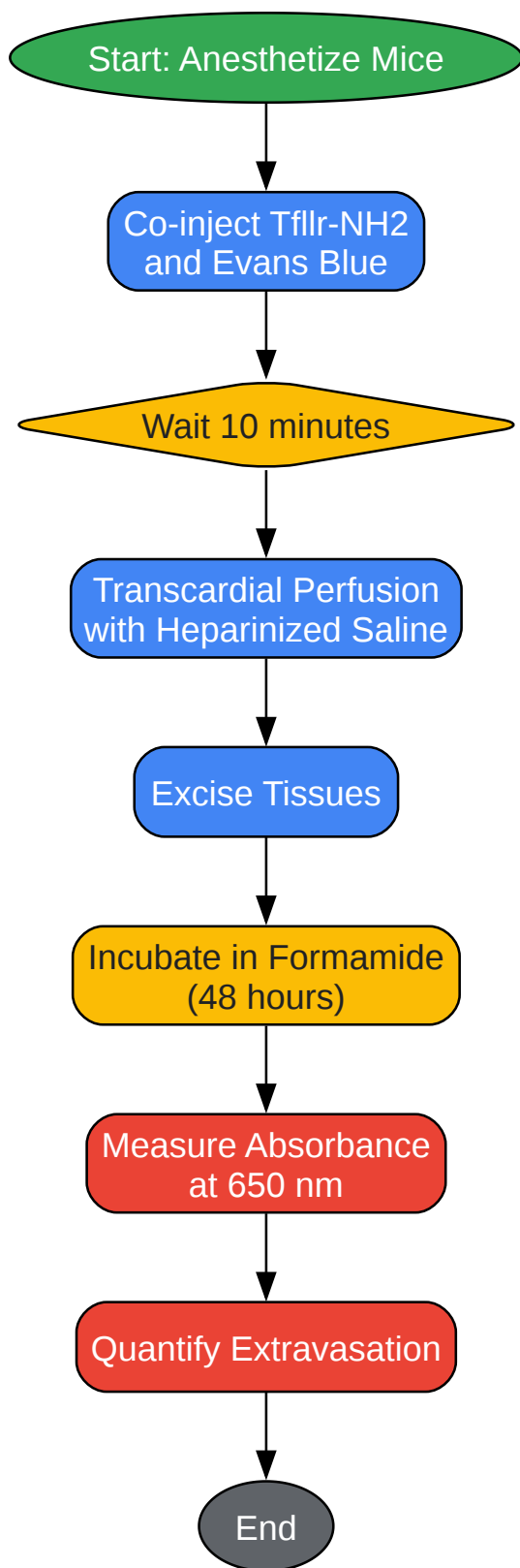
### *PAR1 Activation and Calcium Mobilization Pathway.*

Upon binding of Tflr-NH2 to PAR1, the receptor couples to Gq-type G proteins, which in turn activate Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium concentration triggers a wide range of

cellular responses, including platelet activation, smooth muscle contraction or relaxation, and neurotransmitter release.[\[2\]](#)[\[7\]](#)[\[8\]](#)

In specific contexts, such as with SW620 colon cancer cells, Tflr-NH2-induced platelet activation leads to the secretion of TGF- $\beta$ . This cytokine then induces epithelial-mesenchymal transition (EMT) by downregulating miR-200b expression and promotes chemotaxis through the upregulation of CXCR4.[\[1\]](#)





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